![molecular formula C22H26N2O7S2 B2454823 ethyl 2-(2-methoxy-5-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 496777-47-0](/img/structure/B2454823.png)

ethyl 2-(2-methoxy-5-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .

Synthesis Analysis

The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis

Recently, Wang’s group showed that the nature of the sulfur reagent makes an essential impact on reaction selectivity . 1,3-enynes went through cyclization reaction and produced 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Synthesis and Molecular Structure

Research into similar molecular frameworks often involves innovative synthetic techniques aimed at creating complex heterocyclic compounds. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derivatives from visnaginone and khellinone demonstrates the versatility of such compounds in generating a wide array of heterocyclic structures with potential anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). This highlights the compound's relevance in medicinal chemistry, particularly in the design of new therapeutic agents.

Reactivity and Functionalization

The reactivity of compounds within this class is crucial for their functionalization and further application in drug synthesis. For instance, the work on polymer-bound thiol groups on poly(2-oxazoline)s showcases the ability to introduce functional groups that can be further manipulated for the development of polymers with specific properties (Cesana et al., 2007). Such methodologies are essential for creating materials with tailored biological activities or physicochemical properties.

Biological Activity

The exploration of biological activities is a significant aspect of research on such compounds. For instance, the synthesis and structure elucidation of novel thiophene and benzothiophene derivatives as cytotoxic agents indicate the potential for these molecules to act as anti-cancer agents (Mohareb et al., 2016). This suggests that derivatives of the compound could be explored for their anticancer properties, contributing valuable insights into the development of new therapeutic strategies.

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been shown to have anticancer properties , suggesting that the compound may target cancer cells or proteins involved in cell proliferation.

Mode of Action

It has been suggested that similar compounds induce apoptosis in cancer cells . This means that the compound may interact with its targets to trigger programmed cell death, thereby inhibiting the growth of cancer cells.

Biochemical Pathways

Given its potential anticancer properties, it may be involved in pathways related to cell proliferation, apoptosis, and dna repair .

Result of Action

The compound has been suggested to have antiproliferative potential, with some compounds showing a significant reduction in cell viability . This suggests that the compound may inhibit the growth of cancer cells, leading to a decrease in tumor mass.

properties

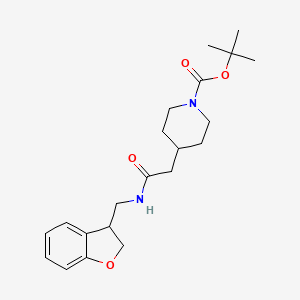

IUPAC Name |

ethyl 2-[(2-methoxy-5-morpholin-4-ylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O7S2/c1-3-31-22(26)19-15-5-4-6-18(15)32-21(19)23-20(25)16-13-14(7-8-17(16)29-2)33(27,28)24-9-11-30-12-10-24/h7-8,13H,3-6,9-12H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBGQOOEKFJMIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2454741.png)

![2-(cyclopropanecarbonylamino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2454743.png)

![6-(2,4-Dimethoxyphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2454745.png)

![Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2454746.png)

![8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2454748.png)

![3-Fluoro-2-[(2-fluorophenyl)methoxy]pyridine](/img/structure/B2454750.png)

![3,4,5-trimethoxy-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide](/img/structure/B2454756.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-hydroxybenzylidene)-2-methylpropanehydrazide](/img/structure/B2454757.png)

![(4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2454759.png)